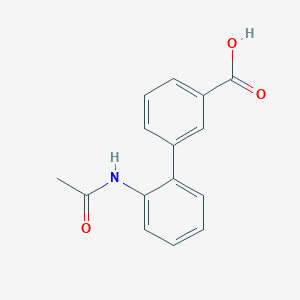

2'-Acetamidobiphenyl-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

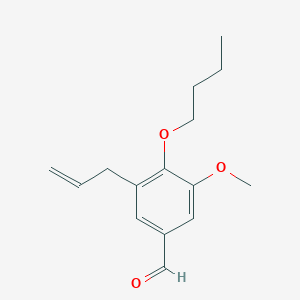

2'-Acetamidobiphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impacts and Corrosion Studies

Carboxylic acids, including analogs like 2'-acetamidobiphenyl-3-carboxylic acid, have been studied for their environmental impacts, particularly regarding corrosion. Research indicates that low molecular weight carboxylic acids contribute significantly to environmental acidity and corrosion of metals such as copper. The relative aggressiveness of these acids towards metals has been studied, providing insights into their environmental interactions and potential risks (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition

Carboxylic acids have been identified as inhibitors to microbial processes, impacting biotechnological applications and the fermentation industry. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can help in developing strategies to mitigate these effects, enhancing the efficiency of fermentation processes. This knowledge is crucial for optimizing the production of biofuels and other biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Separation and Purification Technology

The separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, highlighting the efficiency of these methods. Supercritical CO2, in particular, is noted for its environmentally friendly characteristics and has been recommended for the reactive extraction of carboxylic acids. This research aids in understanding the potential industrial applications of carboxylic acid derivatives in separation processes (Djas & Henczka, 2018).

Pharmaceutical Applications

In the pharmaceutical industry, the structural properties of carboxylic acids, including their derivatives, have been explored for developing anticancer agents. Cinnamic acid derivatives, for instance, have shown potential due to their ability to interact with cancer cell processes. This research outlines the synthetic routes and biological evaluation of these compounds, providing a foundation for future drug development efforts (De, Baltas, & Bedos-Belval, 2011).

Environmental Toxicity and Removal Strategies

The presence of carboxylic acid derivatives like acetaminophen in water environments poses challenges for environmental safety and water treatment technologies. Studies have focused on understanding the toxicity, removal technologies, and transformation pathways of these compounds. Advanced oxidation processes and tertiary treatment systems are highlighted as effective methods for reducing the environmental impact of such pollutants (Vo et al., 2019).

Properties

IUPAC Name |

3-(2-acetamidophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSKBFJJVRRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602492 |

Source

|

| Record name | 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855756-90-0 |

Source

|

| Record name | 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

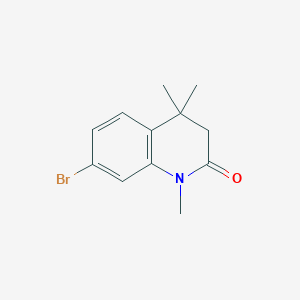

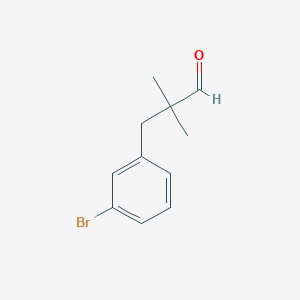

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)